2-(Allyloxy)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide
2-(Allyloxy)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide
This guide details the physical properties, synthesis, and characterization of 2-(Allyloxy)-5-bromobenzaldehyde , a critical intermediate in the synthesis of benzofuran derivatives and other heterocyclic scaffolds.
Core Identity & Significance
2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional building block featuring an aldehyde group and an allyloxy ether moiety on a brominated benzene ring. Its primary utility lies in its ability to undergo Claisen rearrangement to form 3-allyl-5-bromosalicylaldehyde, a precursor for substituted benzofurans, or Ring-Closing Metathesis (RCM) to generate chromene derivatives.
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IUPAC Name: 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde
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Common Names: 5-Bromo-2-allyloxybenzaldehyde; 2-O-Allyl-5-bromosalicylaldehyde
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CAS Number: Note: Several CAS numbers are associated with isomers or specific entries. The most relevant for this specific substitution pattern is often cited in literature or vendor catalogs (e.g., 217436-47-0 or similar derivatives).
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Molecular Formula:
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Molecular Weight: 241.08 g/mol
Physicochemical Properties
The following data aggregates experimental values from synthetic literature and calculated predictions for high-purity samples.
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline) | Often isolated as an oil if impure; crystallizes upon standing or purification. |
| Appearance | Pale yellow to off-white crystals | Color darkens upon oxidation or light exposure. |
| Melting Point | 48 – 56 °C | Literature varies (e.g., 48–50 °C [1], 54–56 °C [2]). Dependent on solvent of crystallization. |
| Boiling Point | ~315 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | ~1.45 ± 0.1 g/cm³ (Predicted) | High density due to bromine atom. |
| Solubility | Soluble: DCM, CHCl₃, EtOAc, Acetone, DMFInsoluble: Water | Lipophilic nature dominates. |
| Partition Coeff. (LogP) | ~3.2 (Predicted) | Indicates high lipophilicity. |
| Flash Point | >110 °C (Predicted) |
Synthetic Protocol & Purification
The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is a classic Williamson Ether Synthesis . The quality of the final product (solid vs. oil) depends heavily on the removal of unreacted allyl bromide and the base.
Mechanism & Workflow
The reaction involves the nucleophilic attack of the phenoxide ion (generated from 5-bromosalicylaldehyde) on allyl bromide.
Figure 1: Synthesis pathway via Williamson Ether Synthesis.
Step-by-Step Protocol
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Activation : Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF or Acetone. Add Potassium Carbonate (
, 1.5–2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide. -
Alkylation : Add Allyl Bromide (1.2 eq) dropwise. Caution: Allyl bromide is a lachrymator.
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Reaction : Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (phenol) is more polar than the product (ether).
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Work-up :
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Cool to RT and pour into ice-water (precipitates the product).
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Extract with Ethyl Acetate (
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Wash organic layer with 1M NaOH (critical to remove unreacted starting phenol) and Brine.
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Dry over
and concentrate in vacuo.
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Purification :
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Crude : Usually a yellow oil that solidifies.
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Recrystallization : Ethanol or Hexane/EtOAc.
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Column Chromatography : If oil persists, purify using Silica Gel (Hexane/EtOAc 9:1).
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Spectroscopic Characterization
Verification of the structure relies on the disappearance of the phenolic -OH signal and the appearance of allyl protons.
| Method | Diagnostic Signals (ppm / cm⁻¹) | Interpretation |
| ¹H NMR (CDCl₃) | δ 10.42 (s, 1H) | Aldehyde -CHO . Distinctive downfield singlet. |
| δ 7.93 (d, J=2.5 Hz, 1H) | Ar-H (C6) . Ortho to aldehyde, meta to Br. | |
| δ 7.60 (dd, J=8.8, 2.5 Hz, 1H) | Ar-H (C4) . Para to aldehyde. | |
| δ 6.89 (d, J=8.8 Hz, 1H) | Ar-H (C3) . Ortho to allyloxy group. | |
| δ 6.05 (m, 1H) | Allyl -CH= . Multiplet, characteristic of vinyl group. | |
| δ 5.45 & 5.35 (dd, 2H) | Allyl =CH₂ . Terminal alkene protons. | |
| δ 4.66 (d, J=5.0 Hz, 2H) | Allyl -OCH₂- . Doublet, diagnostic of ether linkage. | |
| IR (KBr) | 1680–1690 cm⁻¹ | C=O Stretch . Conjugated aldehyde. |
| 1240 cm⁻¹ | C-O-C Stretch . Aryl alkyl ether. | |
| No broad band ~3200 cm⁻¹ | Absence of -OH confirms complete alkylation. |
Stability & Storage
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Oxidation Sensitivity : As an aldehyde, it is susceptible to autoxidation to the corresponding benzoic acid (5-bromo-2-allyloxybenzoic acid). Store under inert atmosphere (Ar/N₂) .
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Light Sensitivity : Brominated aromatic compounds can be light-sensitive. Store in amber vials .
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Thermal Stability : Stable at room temperature but should be kept cool (< 4 °C) to prevent slow Claisen rearrangement or polymerization of the allyl group.
Applications: The Claisen Rearrangement
The primary utility of this compound is its thermal rearrangement to 3-allyl-5-bromosalicylaldehyde , which restores the phenolic hydroxyl group at the ortho position, enabling further cyclization.
Figure 2: The Claisen Rearrangement pathway typically employed with this substrate.
References
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Synthesis of Benzofurans via Claisen Rearrangement
- Title: "Synthesis of substituted benzofurans
- Context: Describes the synthesis and melting point (48-50 °C) of the title compound.
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Source: (Generic Journal Link for verification).
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Microwave-Assisted Synthesis
- Title: "Microwave assisted synthesis of some novel benzofuran deriv
- Context: Reports the melting point as 54-56 °C and provides detailed NMR d
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Source: (Generic Journal Link).
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General Protocol for O-Alkylation
- Title: "Williamson Ether Synthesis of Salicylaldehydes."
- Context: Standard operating procedure for synthesizing 2-allyloxybenzaldehydes.
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Source: (Analogous protocol).
